molecular formula C10H12N5Na4O14P3 B1143791 Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate CAS No. 14356-96-8

Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate

Cat. No. B1143791
CAS RN: 14356-96-8
M. Wt: 611.11 g/mol
InChI Key: XCSVCFZQFRBYFA-ZVQJTLEUSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Guanosine triphosphate (trisodium salt) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is commonly referred to as guanosine 5’-triphosphate (trisodium salt) and is involved in energy transfer, signal transduction, and as a building block for RNA synthesis .

Scientific Research Applications

Chemistry: In chemistry, guanosine 5’-triphosphate (trisodium salt) is used as a substrate in various enzymatic reactions, including those involving RNA polymerase for RNA synthesis. It is also utilized in studies of nucleotide interactions and binding affinities .

Biology: In biological research, guanosine 5’-triphosphate (trisodium salt) is essential for studying G-protein coupled receptor signaling pathways. It is used to investigate the role of GTPases in cellular processes such as proliferation, differentiation, and apoptosis .

Medicine: In medicine, guanosine 5’-triphosphate (trisodium salt) is used in research related to cancer and other diseases where GTPase signaling pathways are implicated. It helps in understanding the molecular mechanisms underlying disease progression and potential therapeutic targets .

Industry: In industrial applications, guanosine 5’-triphosphate (trisodium salt) is used in the production of RNA-based products and as a reagent in various biochemical assays. It is also employed in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

Guanosine 5’-triphosphate (trisodium salt) exerts its effects by activating signal transducing G proteins. These G proteins are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades. The hydrolysis of guanosine 5’-triphosphate (trisodium salt) by small GTPases such as Ras and Rho regulates proliferation and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine 5’-triphosphate (trisodium salt) is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to guanosine 5’-monophosphate, resulting in the formation of guanosine 5’-triphosphate. The compound is then purified using ion exchange chromatography .

Industrial Production Methods: In industrial settings, the production of guanosine 5’-triphosphate (trisodium salt) follows similar enzymatic phosphorylation methods. The large-scale production involves optimizing the reaction conditions to ensure high yield and purity. The compound is often stored at low temperatures to maintain its stability, as it is prone to decomposition at higher temperatures .

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-triphosphate (trisodium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and binding interactions with proteins. It is a substrate for G-protein coupled receptor GTPases and is involved in cell signaling and cycling-associated guanine nucleotide exchange factors .

Common Reagents and Conditions: The hydrolysis of guanosine 5’-triphosphate (trisodium salt) typically occurs in the presence of water and specific enzymes such as GTPases. Phosphorylation reactions involve the transfer of phosphate groups, often facilitated by kinases. Binding interactions with proteins occur under physiological conditions, where guanosine 5’-triphosphate (trisodium salt) acts as a ligand .

Major Products Formed: The hydrolysis of guanosine 5’-triphosphate (trisodium salt) results in the formation of guanosine diphosphate (GDP) and inorganic phosphate. Phosphorylation reactions can lead to the formation of various phosphorylated intermediates, depending on the specific enzymes and substrates involved .

Comparison with Similar Compounds

Similar Compounds:

  • Guanosine 5’-diphosphate (GDP)
  • Guanosine 5’-monophosphate (GMP)
  • Adenosine 5’-triphosphate (ATP)
  • Cytidine 5’-triphosphate (CTP)

Uniqueness: Guanosine 5’-triphosphate (trisodium salt) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in various cellular processes. Unlike other nucleoside triphosphates such as adenosine 5’-triphosphate (ATP), which is primarily involved in energy transfer, guanosine 5’-triphosphate (trisodium salt) has a more specialized function in signal transduction and RNA synthesis .

properties

CAS RN

14356-96-8

Molecular Formula

C10H12N5Na4O14P3

Molecular Weight

611.11 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

XCSVCFZQFRBYFA-ZVQJTLEUSA-J

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(N=C2[O-])N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Related CAS

28141-84-6 (Parent)
86-01-1 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.